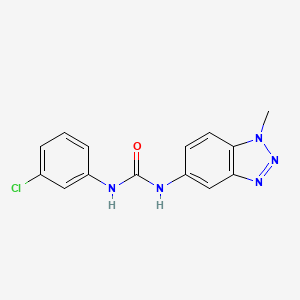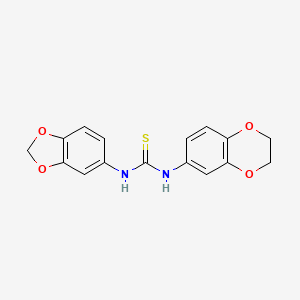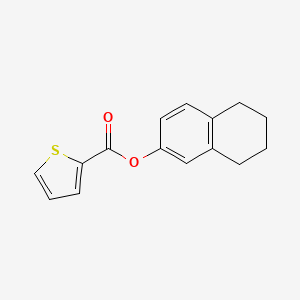![molecular formula C15H19NO4 B5707921 4-[3-(3,4-dimethoxyphenyl)acryloyl]morpholine](/img/structure/B5707921.png)
4-[3-(3,4-dimethoxyphenyl)acryloyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-(3,4-dimethoxyphenyl)acryloyl]morpholine, also known as DMAMCL, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This molecule is a derivative of morpholine and has a unique chemical structure that makes it suitable for use in different research areas.
Mécanisme D'action
The mechanism of action of 4-[3-(3,4-dimethoxyphenyl)acryloyl]morpholine is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cell proliferation and survival. 4-[3-(3,4-dimethoxyphenyl)acryloyl]morpholine has also been shown to induce oxidative stress in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
4-[3-(3,4-dimethoxyphenyl)acryloyl]morpholine has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 4-[3-(3,4-dimethoxyphenyl)acryloyl]morpholine can induce apoptosis in cancer cells, inhibit cell proliferation, and induce oxidative stress. Additionally, 4-[3-(3,4-dimethoxyphenyl)acryloyl]morpholine has been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-[3-(3,4-dimethoxyphenyl)acryloyl]morpholine is its potential as a novel drug candidate for the treatment of cancer and other diseases. 4-[3-(3,4-dimethoxyphenyl)acryloyl]morpholine has been shown to have potent anticancer activity in vitro, and its unique chemical structure makes it a promising candidate for further development. However, one of the limitations of 4-[3-(3,4-dimethoxyphenyl)acryloyl]morpholine is its relatively low solubility in water, which can make it difficult to work with in certain lab experiments.
Orientations Futures
There are several future directions for research on 4-[3-(3,4-dimethoxyphenyl)acryloyl]morpholine. One area of interest is in the development of novel drugs based on the structure of 4-[3-(3,4-dimethoxyphenyl)acryloyl]morpholine. Researchers are also investigating the use of 4-[3-(3,4-dimethoxyphenyl)acryloyl]morpholine as a fluorescent probe for biological imaging and as a precursor for the synthesis of other biologically active compounds. Additionally, studies are ongoing to further elucidate the mechanism of action of 4-[3-(3,4-dimethoxyphenyl)acryloyl]morpholine and to explore its potential use in combination with other anticancer drugs.
Méthodes De Synthèse
4-[3-(3,4-dimethoxyphenyl)acryloyl]morpholine can be synthesized through a multi-step process that involves the reaction of morpholine with 3,4-dimethoxyphenylacrylic acid. The reaction is carried out in the presence of a suitable catalyst, such as triethylamine, and under controlled conditions of temperature and pressure. The resulting product is then purified using various techniques, including column chromatography and recrystallization, to obtain a pure form of 4-[3-(3,4-dimethoxyphenyl)acryloyl]morpholine.
Applications De Recherche Scientifique
4-[3-(3,4-dimethoxyphenyl)acryloyl]morpholine has been studied extensively for its potential applications in various scientific fields. One of the most promising areas of research is in the development of novel drugs for the treatment of cancer and other diseases. 4-[3-(3,4-dimethoxyphenyl)acryloyl]morpholine has been shown to have potent anticancer activity in vitro, and studies have demonstrated its ability to induce apoptosis in cancer cells. Additionally, 4-[3-(3,4-dimethoxyphenyl)acryloyl]morpholine has been investigated for its potential use as a fluorescent probe in biological imaging and as a precursor for the synthesis of other biologically active compounds.
Propriétés
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-1-morpholin-4-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-18-13-5-3-12(11-14(13)19-2)4-6-15(17)16-7-9-20-10-8-16/h3-6,11H,7-10H2,1-2H3/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPBNQJPWGMBPPP-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)N2CCOCC2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)N2CCOCC2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200486 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(2E)-3-(3,4-dimethoxyphenyl)-1-(morpholin-4-yl)prop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(3,4-dichlorophenoxy)ethyl]-4-methylpiperidine](/img/structure/B5707846.png)
![3-[(2-chloro-4-nitrophenyl)thio]-4,5-dimethyl-4H-1,2,4-triazole](/img/structure/B5707854.png)



![1-(3-methylphenyl)-4-(1-pyrrolidinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5707888.png)
![N-ethyl-2-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5707896.png)


![4-methoxy-N-[(4-morpholinylamino)carbonothioyl]benzamide](/img/structure/B5707910.png)
![3-amino-4-(3-pyridinyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carbonitrile](/img/structure/B5707939.png)

![6-bromo-3-chloro-N'-[(5-chloro-2-thienyl)methylene]-1-benzothiophene-2-carbohydrazide](/img/structure/B5707948.png)
